1-(4-Phenylpiperidin-1-yl)ethanone
Overview
Description
1-(4-Phenylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.285. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Synthesis of Phenylpiperazine Derivatives Electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has been explored for the synthesis of new phenylpiperazine derivatives. This process involves Michael type addition reaction facilitated by an EC mechanism, highlighting an environmentally friendly, reagent-less method for synthesizing phenylpiperazine derivatives in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).
Discovery of Selective Ligands for Neuroreceptors Research has led to the synthesis of 1-(1H-indol-3-yl)-2-(4-phenylpiperidin-1-yl)ethanone derivatives using Microwave Assisted Organic Synthesis (MAOS), which showed affinity towards GluN2B-containing NMDA receptors. Interestingly, some derivatives were identified as selective ligands for σ₂ receptors, demonstrating the potential for dual-target neuroprotective agents (Gitto et al., 2014).
Antimicrobial and Corrosion Inhibition Studies The synthesis of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) and its application as a corrosion inhibitor for mild steel in a hydrochloric acid environment have been reported. MPTE demonstrated significant inhibition efficiency, showcasing the chemical's potential in corrosion protection. Additionally, its synthesized form was shown to possess antimicrobial properties, suggesting a multifaceted application in scientific research (Jawad et al., 2020).
Photophysics and Photoprotective Applications The photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE) and its large edge-excitation-red-shift in fluorescence within a rigid ethanol medium have been studied. This behavior indicates potential applications in photoprotective and fluorescent tagging technologies (Ghoneim, 2001).
Biochemical Properties and Vibrational Studies A computational assessment of 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE) has been conducted, focusing on its biochemical properties and vibrational assignments. This compound shows promise in pharmaceutical applications, particularly as an agonist in the human GABA A receptor, due to its potential in understanding the molecular docking mechanism (Onawole et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity .
Mode of Action
It’s known that similar piperidine-bearing cinnamic acid hybrids have demonstrated significant activity against pseudomonas aeruginosa and escherichia coli strains .
Biochemical Pathways
Similar compounds have been found to inhibit the human fungal candida albicans hsp90 nbd protein via various interactions .
Pharmacokinetics
An in silico admet study indicated that most compounds show favorable drug-like and toxicological properties .
Result of Action
Similar compounds have shown significant antimicrobial activity, suggesting that they may disrupt essential cellular processes in microbial organisms .
Properties
IUPAC Name |
1-(4-phenylpiperidin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSBGWLMCAVDNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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